

Acetovanillone vs. Apocynin: A Technical Guide to Nomenclature, Identity, and Biological Function

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Compound of Interest

Compound Name: Acetovanillone

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Executive Summary

Acetovanillone and apocynin are two names for the same natural organic compound, a molecule of significant interest in pharmacology and drug development. This technical guide provides an in-depth exploration of its chemical identity, nomenclature, and key biological activities, with a particular focus on its role as a modulator of NADPH oxidase. This document consolidates quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action through signaling pathway diagrams.

Nomenclature and Chemical Identity

The compound commonly known as **acetovanillone** or apocynin is chemically defined as 1-(4-hydroxy-3-methoxyphenyl)ethanone. While both names are frequently used in scientific literature, "**acetovanillone**" is often favored in chemical contexts, whereas "apocynin" is more prevalent in pharmacological and biological research. To avoid ambiguity, referencing the IUPAC name or CAS number is recommended.

Table 1: Chemical Identifiers

Identifier	Value
Preferred IUPAC Name	1-(4-Hydroxy-3-methoxyphenyl)ethanone[1][2]
Synonyms	Acetovanillone, Apocynin, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone[2][3][4]
CAS Number	498-02-2[1][2][3]
Molecular Formula	C ₉ H ₁₀ O ₃ [2][3]
Molecular Weight	166.17 g/mol [2][3]
InChI Key	DFYRUELUNQRZTB-UHFFFAOYSA-N[2]
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)O)OC</chem> [3]

Physicochemical Properties

Acetovanillone is a crystalline solid at room temperature with a faint vanilla-like odor.[5] Its solubility in hot water and various organic solvents makes it amenable to a range of experimental conditions.

Table 2: Physicochemical Data

Property	Value	Reference(s)
Melting Point	112-116 °C	[5]
Boiling Point	295–300 °C (563–572 °F; 568–573 K)	[2]
Water Solubility	Soluble in hot water	[5]
Solubility in Organic Solvents	Soluble in DMSO (≥ 100 mg/mL), alcohol, benzene, chloroform	[5]
Appearance	White to off-white crystalline powder or needles	[6]

Synthesis and Purification

Acetovanillone can be synthesized through several methods, with Friedel-Crafts acylation of guaiacol being a common laboratory approach. It can also be obtained from the degradation of lignin, a byproduct of the paper industry.^{[7][8]}

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of Guaiacol

This protocol describes the synthesis of **acetovanillone** by the acylation of guaiacol using vinyl acetate as the acylating agent and a solid acid catalyst.^[9]

Materials:

- Guaiacol
- Vinyl acetate
- 20% w/w Cesium modified dodecatungstophosphoric acid supported on K-10 clay (Cs_{2.5}H_{0.5}PW₁₂O₄₀/K-10)
- Anhydrous toluene
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- In a round-bottom flask, suspend the solid acid catalyst (Cs_{2.5}H_{0.5}PW₁₂O₄₀/K-10) in anhydrous toluene.
- Add guaiacol to the suspension.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add vinyl acetate to the reaction mixture.

- Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the catalyst from the reaction mixture.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acidic species.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude **acetovanillone** can be purified by recrystallization from hot water or an ethanol/water mixture.

Materials:

- Crude **acetovanillone**
- Distilled water or ethanol/water mixture
- Erlenmeyer flask
- Hot plate
- Büchner funnel and flask
- Filter paper

Procedure:

- Place the crude **acetovanillone** in an Erlenmeyer flask.
- Add a minimum amount of hot water (or ethanol/water mixture) to dissolve the solid completely.^{[10][11]}

- If insoluble impurities are present, perform a hot filtration to remove them.[10]
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[12][13]
- Once crystallization begins, the flask can be placed in an ice bath to maximize the yield of crystals.[13]
- Collect the crystals by vacuum filtration using a Büchner funnel.[10][13]
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]
- Dry the purified crystals under vacuum or in a desiccator.

Analytical Characterization

The identity and purity of synthesized **acetovanillone** are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of purified **acetovanillone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14][15] For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.[15]
- Ensure the sample is completely dissolved and free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[14]

Instrument Parameters (Example for a 400 MHz spectrometer):

- ¹H NMR:
 - Spectrometer Frequency: 400 MHz

- Solvent: CDCl_3
- Internal Standard: Tetramethylsilane (TMS)
- Number of Scans: 16-32
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz
 - Solvent: CDCl_3
 - Internal Standard: Tetramethylsilane (TMS)
 - Number of Scans: 1024 or more, depending on concentration

Expected Spectral Data:

- ^1H NMR (CDCl_3 , δ in ppm): ~7.6-7.5 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.1 (s, 1H, Ar-OH), ~3.9 (s, 3H, $-\text{OCH}_3$), ~2.5 (s, 3H, $-\text{COCH}_3$).
- ^{13}C NMR (CDCl_3 , δ in ppm): ~197 (C=O), ~151 (C-OH), ~147 (C- OCH_3), ~130 (Ar-C), ~124 (Ar-CH), ~114 (Ar-CH), ~110 (Ar-CH), ~56 ($-\text{OCH}_3$), ~26 ($-\text{CH}_3$).

Experimental Protocol: Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **acetovanillone** (approximately 10-100 $\mu\text{g/mL}$) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water.[\[16\]](#)
- Ensure the sample is free of non-volatile salts and particulates.[\[16\]](#)

Instrument Parameters (Example for ESI-MS):

- Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

- Capillary Voltage: 3-4 kV
- Drying Gas (N₂): Flow rate and temperature optimized for signal intensity

Expected Mass Spectrum:

- Positive Ion Mode: [M+H]⁺ at m/z 167.07
- Negative Ion Mode: [M-H]⁻ at m/z 165.05

Biological Activity: NADPH Oxidase Modulation

Apocynin is widely recognized as an inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).^[14] However, its mechanism of action is cell-type dependent.

In phagocytic cells, such as neutrophils, apocynin acts as a prodrug. It is oxidized by myeloperoxidase (MPO) in the presence of hydrogen peroxide (H₂O₂) to form diapocynin, a dimer that is believed to be the active inhibitor of NADPH oxidase.^{[9][15][17]} Diapocynin prevents the assembly of the active enzyme complex by blocking the translocation of cytosolic subunits (e.g., p47phox) to the membrane-bound components.^{[9][14]}

In contrast, in non-phagocytic cells that lack MPO, such as endothelial and vascular smooth muscle cells, apocynin may not be converted to diapocynin and can exhibit antioxidant or even pro-oxidant effects.^{[1][9][17]}

Figure 1: Cell-type dependent mechanism of apocynin.

Experimental Protocol: NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

This protocol is for measuring NADPH oxidase activity in isolated neutrophils.

Materials:

- Isolated neutrophils
- Lucigenin solution (5 μM in assay buffer)

- NADPH solution (200 μ M in assay buffer)
- Phorbol 12-myristate 13-acetate (PMA) or other stimulant
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+})
- Luminometer

Procedure:

- Isolate neutrophils from whole blood using a density gradient centrifugation method.
- Resuspend the neutrophils in the assay buffer at a concentration of 1×10^6 cells/mL.
- Pre-incubate the cell suspension with or without apocynin at the desired concentrations for 30-60 minutes at 37°C.
- Add lucigenin to the cell suspension to a final concentration of 5 μ M.
- Initiate the reaction by adding the stimulant (e.g., PMA).
- Immediately measure the chemiluminescence in a luminometer at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
- In some protocols, cells are permeabilized (e.g., with Renex 30) after stimulation, and then NADPH is added exogenously to measure the activity of the assembled oxidase.[\[1\]](#)

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring intracellular ROS levels in adherent cells, such as endothelial cells.

Materials:

- Adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

- Cell culture medium
- Phosphate-buffered saline (PBS)
- Stimulant (e.g., H₂O₂ or Angiotensin II)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Seed the cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
- Remove the culture medium and wash the cells with warm PBS.
- Prepare a working solution of DCFH-DA (typically 5-20 µM) in serum-free medium.[\[7\]](#)
- Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[\[3\]](#)
- Wash the cells twice with warm PBS to remove excess probe.
- Add fresh medium containing the desired concentrations of apocynin and/or the stimulant.
- Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[\[18\]](#) Readings can be taken at different time points to assess the kinetics of ROS production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of **acetovanillone**/apocynin on cellular ROS production.

Figure 2: General workflow for studying apocynin.

Conclusion

Acetovanillone and apocynin are synonymous terms for a compound with significant and complex biological activities. Its role as an NADPH oxidase inhibitor is particularly noteworthy,

though its mechanism is highly dependent on the cellular context. For researchers and drug development professionals, a clear understanding of its nomenclature, physicochemical properties, and cell-specific effects is crucial for the design and interpretation of experiments. The detailed protocols and visualizations provided in this guide aim to facilitate rigorous and reproducible research into the therapeutic potential of this multifaceted molecule.

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